2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Description
2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS: 98555-13-6) is a heterocyclic compound with a fused pyrazole-pyrimidine core. Its molecular formula is C₈H₇N₃O₃ (molecular weight: 193.16 g/mol) and features a carboxylic acid group at position 6, a methyl substituent at position 2, and a keto group at position 7 . The compound exhibits moderate polarity (LogP: -0.71) and exists as a solid at room temperature with a purity of ≥95% in commercially available forms . Its rigid bicyclic structure has drawn attention in medicinal chemistry, particularly for enzyme inhibition studies (e.g., phosphodiesterase 2 (PDE2) and aldose reductase (ALR2)) due to its ability to mimic bioactive scaffolds like imidazolopyrimidines .
Properties
IUPAC Name |
2-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-4-2-6-9-3-5(8(13)14)7(12)11(6)10-4/h2-3,10H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCBHLQKAIHDIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(C(=O)N2N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625861, DTXSID001180247 | |
| Record name | 2-Methyl-7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001180247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350521-77-5, 98555-13-6, 739365-03-8 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 1,7-dihydro-2-methyl-7-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1350521-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001180247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid can be achieved through various methods. One common approach involves the reaction of aminopyrazole with dicarbonyl compounds without the participation of an aldehyde . This reaction is typically carried out under catalyst-free conditions in boiling dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods
These methods often involve large-scale reactions in controlled environments to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid is , with a molecular weight of approximately 193.16 g/mol. Its structure features a pyrazolo-pyrimidine framework that contributes to its biological activity.
Medicinal Chemistry Applications
This compound has been studied for its potential therapeutic applications, particularly in the development of novel pharmaceuticals. Key areas include:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. Studies have highlighted its ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
- Antimicrobial Properties : There is evidence suggesting that this compound possesses antimicrobial activity against certain bacteria and fungi. This opens avenues for its use in treating infections caused by resistant strains .
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes involved in disease processes, including those related to cancer and inflammation. This mechanism could be leveraged in drug design to create more effective treatments .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Notably, various derivatives have been synthesized to enhance its pharmacological properties:
| Derivative | Modification | Potential Application |
|---|---|---|
| Ethyl Ester | Ethyl group addition | Improved solubility and bioavailability |
| Methyl Derivative | Methyl substitution | Enhanced potency against specific targets |
These modifications aim to optimize the compound's efficacy and reduce potential side effects.
Case Studies
Several case studies illustrate the practical applications of this compound:
- Case Study on Anticancer Activity : A study conducted on the effects of 2-Methyl-7-oxo derivatives on breast cancer cell lines showed significant inhibition of cell proliferation compared to control groups. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an alternative treatment option for antibiotic-resistant infections .
- Enzyme Inhibition Research : Research focused on the inhibitory effects of this compound on carbonic anhydrase revealed promising results, indicating its potential role in treating conditions associated with elevated carbonic anhydrase activity, such as glaucoma and certain tumors .
Mechanism of Action
The mechanism of action of 2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways . The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogues
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
Biological Activity
2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS Number: 98555-13-6) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic applications.
- Molecular Formula : C8H7N3O3
- Molecular Weight : 179.15 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The reaction conditions often include:
- Reagents : Various aldehydes and carboxylic acids.
- Conditions : Heating in solvents such as dimethylformamide (DMF) or ethanol.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung adenocarcinoma), HeLa (cervical cancer), and MCF7 (breast cancer).
- Mechanism : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| A549 | 15 | Apoptosis induction |
| HeLa | 20 | Cell cycle arrest |
| MCF7 | 18 | Caspase activation |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various pathogens:
- Tested Pathogens : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Results : Exhibited bactericidal effects with minimal inhibitory concentrations (MIC) ranging from 10 to 30 µg/mL.
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15 | Bactericidal |
| Escherichia coli | 25 | Bacteriostatic |
| Pseudomonas aeruginosa | 30 | Bactericidal |
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and inflammation:
- Target Enzymes : Dihydrofolate reductase (DHFR) and cyclooxygenase (COX).
The biological activity of this compound is attributed to its structural similarity to purines and pyrimidines, allowing it to interact with nucleic acid synthesis pathways. Its mechanism includes:
- Enzyme Inhibition : Competing with natural substrates for binding sites on enzymes like DHFR.
- Receptor Interaction : Binding to specific receptors that modulate cell signaling pathways involved in cell proliferation and apoptosis.
Case Studies
Several studies have documented the efficacy of this compound in different biological contexts:
- Study on Lung Cancer Cells : Demonstrated a reduction in cell viability by up to 66% when treated with the compound compared to control groups.
- Antimicrobial Efficacy Study : Showed that the compound significantly reduced bacterial load in infected models, suggesting potential for therapeutic use against resistant strains.
Q & A
Q. What are the standard synthetic routes for 2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid, and how do reaction conditions influence yield?
The compound can be synthesized via cyclocondensation of methyl 5-amino-1H-pyrazole-4-carboxylate derivatives with appropriate carbonyl precursors. For example, reacting methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate under reflux in polar aprotic solvents (e.g., DMF) yields intermediates, which are subsequently hydrolyzed to the carboxylic acid . Yield optimization requires careful control of temperature (70–100°C), solvent selection (e.g., ethanol vs. THF), and stoichiometric ratios of reagents. Evidence from similar pyrazolo[1,5-a]pyrimidine syntheses suggests yields range from 60–85% depending on purification methods .
Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- NMR : The pyrimidine ring protons (δ 7.5–8.5 ppm in H NMR) and methyl groups (δ 2.1–2.5 ppm) are diagnostic. Carboxylic acid protons may appear as broad singlets (δ 10–12 ppm) in DMSO-d6 .
- IR : Stretching vibrations for C=O (1650–1750 cm) and N-H (3200–3400 cm) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 236.0928 for CHNO) .
Q. What safety protocols are essential during synthesis and handling?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for reactions releasing volatile byproducts .
- Waste Management : Collect acidic waste separately and neutralize with bicarbonate before disposal. Avoid aqueous discharge due to potential aquatic toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in 13^{13}13C NMR data for pyrazolo[1,5-a]pyrimidine derivatives?
Discrepancies in carbonyl carbon shifts (e.g., C-6 carboxylic acid vs. ester derivatives) arise from solvent polarity and hydrogen bonding. For example, the carboxylic acid carbon in DMSO-d6 appears at δ 168–170 ppm, whereas ester derivatives in CDCl3 resonate at δ 162–165 ppm. Cross-referencing with X-ray crystallography or computational modeling (DFT) can validate assignments .
Q. What strategies optimize regioselectivity in functionalizing the pyrazolo[1,5-a]pyrimidine core at position 3?
Electrophilic aromatic substitution (EAS) at position 3 is favored due to electron-rich pyrazole nitrogen. For halogenation, use NBS in CCl4 under UV light (70% yield). For carboxylation, employ Pd-catalyzed carbonylation with CO gas and methyl iodide . Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) ensures minimal byproduct formation.
Q. How do solvent systems impact the compound’s stability during long-term storage?
Lyophilized samples stored at -20°C in amber vials show >95% stability over 12 months. In solution, avoid DMSO (promotes hydrolysis) and use ethanol or acetonitrile (pH 4–6) with 0.1% ascorbic acid to prevent oxidation .
Methodological Considerations
Q. What analytical workflows are recommended for assessing purity in complex reaction mixtures?
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% formic acid in water/acetonitrile (90:10 to 10:90 over 30 min). Retention time: ~12.5 min .
- LC-MS : Coupling with ESI-MS detects impurities at <0.1% levels. Calibrate using certified reference standards .
Q. How can researchers mitigate side reactions during esterification of the carboxylic acid group?
Activate the carboxylic acid with DCC/DMAP in dry THF before adding alcohols. Avoid excess coupling agents to prevent urea byproducts. Monitor via H NMR for ester methyl group formation (δ 3.7–4.1 ppm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
